molecular formula C24H24N2O4 B255413 N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide

Cat. No. B255413
M. Wt: 404.5 g/mol
InChI Key: WYFFFRDQEKWKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a benzamide derivative that has shown promising results in various studies, making it a potential candidate for drug development.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide exerts its effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of cellular antioxidant defenses. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide can also reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide has several advantages as a research compound. It is relatively easy to synthesize and can be obtained in large quantities. The compound has been found to be stable under various conditions, making it suitable for use in experiments. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in clinical settings.

Future Directions

There are several future directions for the research on N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide. One area of interest is the potential use of N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide in the treatment of neurodegenerative diseases. The compound has been found to have neuroprotective effects and can reduce oxidative stress in the brain, making it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide in cancer treatment. The compound has been found to have anti-tumor effects and can induce apoptosis in cancer cells. Further studies are needed to determine the full potential of N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide in these areas and to identify any potential side effects or toxicity.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide can be synthesized by reacting 2-methoxy-5-methylphenol with 4-(2-toluidino)benzoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with ethyl oxalyl chloride to obtain the final product, N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been found to have neuroprotective effects and can reduce oxidative stress in the brain.

properties

Product Name

N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H24N2O4/c1-16-8-13-22(29-3)21(14-16)26-24(28)18-9-11-19(12-10-18)30-15-23(27)25-20-7-5-4-6-17(20)2/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

WYFFFRDQEKWKSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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